Developing Novel Cyclic GMP Analogs: Researchers are exploring the development of new cyclic GMP analogs with improved pharmacological properties, such as increased stability or targeted delivery to specific tissues. []
Identifying New Cyclic GMP Effectors: Efforts are underway to identify novel cyclic GMP-binding proteins and elucidate their roles in various physiological processes. This will provide a more complete understanding of cyclic GMP's diverse cellular functions. []
Targeting the Cyclic GMP Pathway for Therapeutic Intervention: Developing drugs that modulate the cyclic GMP pathway, such as guanylate cyclase activators or PDE inhibitors, holds promise for treating various diseases, including cardiovascular disorders, neurodegenerative diseases, and immune dysfunctions. []
Investigating the Role of Cyclic GMP in Emerging Fields: Exploring the role of cyclic GMP in areas like stem cell biology, cancer, and aging could reveal new therapeutic targets and advance our understanding of these complex biological processes. []
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the action of guanylate cyclase, which can be activated by nitric oxide. It belongs to the class of cyclic nucleotides, which also includes cyclic adenosine monophosphate. The sodium salt form is commonly used in laboratory research due to its stability and solubility in aqueous solutions.
The synthesis of guanosine 3',5'-cyclic monophosphate sodium salt can be achieved through several methods, primarily involving enzymatic reactions. The most prevalent method involves the following steps:
Key parameters for successful synthesis include:
Guanosine 3',5'-cyclic monophosphate sodium salt has the empirical formula . Its molecular structure comprises:
The structural representation highlights the cyclic nature of the molecule, which is essential for its function as a second messenger. The sodium ion balances the negative charge on the phosphate group, enhancing solubility in physiological conditions.
Cyclic guanosine monophosphate participates in several key chemical reactions:
These reactions are vital for maintaining cellular homeostasis and responding to extracellular signals.
The mechanism of action of cyclic guanosine monophosphate primarily involves its role as a second messenger:
The effectiveness of cyclic guanosine monophosphate in these processes underscores its importance in cardiovascular health and neurological function.
The physical and chemical properties of guanosine 3',5'-cyclic monophosphate sodium salt include:
These properties are crucial for handling and application in laboratory settings.
Cyclic guanosine monophosphate sodium salt has numerous scientific applications:
Guanosine 3',5'-cyclic monophosphate sodium salt (cGMP-Na, C₁₀H₁₁N₅NaO₇P) features a guanine moiety linked to a ribose sugar with a cyclic phosphate bridge between the 3' and 5' hydroxyl groups. The sodium counterion neutralizes the phosphate group's negative charge, enhancing stability. Its stereochemistry is defined by the cis configuration of the ribose-phosphodiester ring, with all natural biological activity residing in the D-ribose isomer [1] [8]. The bicyclic structure includes a guanine base (with characteristic carbonyl and amino groups) and a furanose ring in the C2'-endo conformation.
Key structural identifiers include:
[Na+].NC1=NC(=O)c2ncn(C3OC4COP([O-])(=O)OC4C3O)c2N1
[1] [7] KMPIYXNEROUNOG-GWTDSMLYSA-M
[1] [8]This specificity ensures selective binding to effector proteins like protein kinase G (PKG), distinguishing it from linear GTP or cAMP analogs. No meso or racemic forms exist due to enzymatic synthesis constraints [3] [9]. cGMP-Na is a white, crystalline powder with high water solubility (50–100 mg/mL at 25°C), critical for cell-based assays [1] [9]. Its sodium salt form improves aqueous dissolution compared to free-acid cGMP. The compound is hygroscopic, requiring storage under desiccating conditions to prevent hydration-related degradation [8].
Table 1: Physicochemical Properties of cGMP-Na
Property | Value | Conditions |
---|---|---|
Molecular Weight | 367.19 Da | - |
Solubility in Water | 50–100 mg/mL (136–272 mM) | 25°C |
Solubility in Buffers | 50 mg/mL in 0.2 M NaHCO₃ | 25°C |
Storage Stability | ≤12 months | -20°C, desiccated |
Thermal Degradation Onset | >150°C | Dry state |
Stability is pH-dependent: maximal below pH 7.0. Prolonged exposure to >25°C or neutral/alkaline conditions accelerates hydrolysis to 5'-GMP. Solutions are stable for ≤1 week at 4°C; long-term storage requires freezing (-20°C) with desiccation [7] [8] [9].
Biochemical Synthesis
cGMP-Na is endogenously generated by guanylate cyclases (GCs), which convert GTP to cGMP in response to nitric oxide or natriuretic peptides [1] [9]. In vitro, enzymatic synthesis employs GC-activators like azide or Mn²⁺ to enhance yield [5].
Chemical Synthesis and Purification
Industrial production uses chemical phosphorylation of guanosine:
Purification involves reverse-phase HPLC (C18 columns) with volatile buffers (e.g., triethylammonium acetate). Final products show ≥98–99% purity (HPLC), with contaminants including GTP (≤0.5%) and 5'-GMP (≤0.3%) [3] [7]. Lyophilization yields a stable powder for storage.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. Typical parameters:
Mass Spectrometry
Electrospray ionization-mass spectrometry (ESI-MS) identifies molecular ions and fragments:
Table 2: Analytical Parameters for cGMP-Na Characterization
Technique | Target Analytes | Detection Limit | Quantitative Range |
---|---|---|---|
HPLC-UV | cGMP-Na, GTP, GMP | 0.1 µg/mL | 0.5–500 µg/mL |
ESI-MS | Molecular ions, adducts | 5 ng/mL | 10–1000 ng/mL |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7